molecular formula C11H9N3O4S B091896 4-Nitro-N-2-pyridinylbenzenesulfonamide CAS No. 1028-11-1

4-Nitro-N-2-pyridinylbenzenesulfonamide

Cat. No.: B091896
CAS No.: 1028-11-1
M. Wt: 279.27 g/mol
InChI Key: IGIJCSLARMNSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-N-2-pyridinylbenzenesulfonamide is a benzenesulfonamide derivative featuring a nitro group at the para position of the benzene ring and a 2-pyridinyl substituent bonded to the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides, which are characterized by their sulfonyl group linked to an amine.

Properties

CAS No.

1028-11-1

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

N-nitro-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H9N3O4S/c15-14(16)13(11-8-4-5-9-12-11)19(17,18)10-6-2-1-3-7-10/h1-9H

InChI Key

IGIJCSLARMNSOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-]

Other CAS No.

1028-11-1

Synonyms

4-NITRO-N-2-PYRIDINYL-BENZENESULPHONAMIDE

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and chemical properties of benzenesulfonamides are highly dependent on substituent positions and electronic effects. Below is a comparison of key analogs:

Compound Name Substituent Positions Key Features References
4-Nitro-N-2-pyridinylbenzenesulfonamide Nitro (C4), 2-pyridinyl (N-linked) Para-nitro group enhances electron-withdrawing effects; pyridinyl may influence solubility and binding.
4-Nitro-N-(4-pyridinio)benzenesulfonamidate Nitro (C4), 4-pyridinium (N-linked) Pyridinium ion introduces positive charge, altering solubility and reactivity. Synthesized via 4-aminopyridine and 4-nitrobenzenesulfonyl chloride.
2-Nitro-N-(4-pyridinio)benzenesulfonamidate Nitro (C2), 4-pyridinium (N-linked) Ortho-nitro group creates steric hindrance, potentially reducing metabolic stability compared to para isomers.
4-Amino-N-2-pyridinylbenzenesulfonamide Amino (C4), 2-pyridinyl (N-linked) Amino group increases electron density, enhancing nucleophilicity and altering biological activity.
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Methyl (C4), anilinopyridinyl (N-linked) Methyl group improves lipophilicity; anilinopyridinyl may enhance π-π stacking in crystal structures.

Key Observations :

  • Nitro Position : Para-nitro derivatives (e.g., 4-nitro analogs) exhibit stronger electron-withdrawing effects, which may stabilize the sulfonamide group against hydrolysis compared to ortho-nitro isomers .
  • Pyridinyl vs. Pyridinium : The neutral pyridinyl group in the target compound likely offers better membrane permeability than charged pyridinium derivatives, which may favor ionic interactions in aqueous environments .
  • Amino vs. Nitro: 4-Amino analogs (e.g., 4-amino-N-2-pyridinylbenzenesulfonamide) demonstrate higher reactivity in nucleophilic substitution reactions due to the electron-donating amino group, whereas nitro derivatives are more electrophilic .

Physicochemical Properties

  • Solubility : Charged derivatives (e.g., pyridinium salts) exhibit higher aqueous solubility, whereas neutral pyridinyl derivatives may require organic solvents .
  • Thermal Stability : Nitro groups enhance thermal stability, as seen in crystalline 4-nitrobenzenesulfonamides with high melting points (>200°C) .

Preparation Methods

Synthesis of 4-Nitrobenzenesulfonyl Chloride

The preparation of 4-nitrobenzenesulfonyl chloride serves as a critical precursor for subsequent sulfonamide formation. A patented method (CN101570501B) outlines a two-step industrial process:

  • Disulfide Formation : Sodium sulfide (Na₂S) and sulfur are refluxed in methanol to form sodium disulfide (Na₂S₂), which reacts with 4-nitrochlorobenzene at 70–75°C. This yields disulfide intermediates with a purity of 80% and a yield of 97–98%.

  • Chlorination and Sulfonation : The disulfide is treated with chlorine gas in dichloroethane, followed by reaction with thionyl chloride (SOCl₂) in dimethylformamide (DMF). This step produces 4-nitrobenzenesulfonyl chloride with a yield of 91.6% and a purity of 99.4%.

Ullmann-Type Coupling of Halopyridines and Sulfonamides

Reaction Mechanism and Optimization

The Ullmann coupling, a copper-catalyzed aryl amination, offers an alternative route. ScienceDirect reports the condensation of 2-chloro-5-nitropyridine with benzenesulfonamide under Ullmann conditions:

  • Catalyst : Copper powder or Cu(I) salts

  • Solvent : Hydrochloric acid/ethanol mixture

  • Temperature : Reflux (≈100°C)

  • Yield : 60–75% for analogous N-(5-nitro-2-pyridyl)sulfonamides.

For 4-nitro-N-2-pyridinylbenzenesulfonamide, this method would involve substituting benzenesulfonamide with 4-nitrobenzenesulfonamide. Reaction times vary from 1–30 hours depending on the sulfonamide’s electronic properties.

Challenges and Modifications

  • Side Reactions : Prolonged heating may lead to nitro group reduction or sulfonamide decomposition.

  • Improved Catalysts : Modern variants employ ligand-accelerated Cu catalysts (e.g., phenanthroline) to reduce temperatures to 80–90°C and improve yields to >80%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Source
Direct Sulfonylation - High purity (99%)
- Scalable to industrial production
- Requires handling corrosive SOCl₂
- Multi-step synthesis
85–91%
Ullmann Coupling - Single-step coupling
- Compatible with diverse sulfonamides
- Longer reaction times
- Copper contamination risks
60–75%

Industrial-Scale Production Considerations

Solvent and Waste Management

The patented method emphasizes solvent recycling, with dichloroethane and toluene recovered at >95% efficiency. Neutralization of acidic byproducts with NaOH minimizes environmental impact.

Quality Control

  • Purity Standards : Final products are crystallized from hexane and dried under vacuum (40–50°C) to achieve moisture content ≤0.02%.

  • Analytical Methods : HPLC and NMR verify the absence of unreacted 4-nitrochlorobenzene (<0.2%) .

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